molecular formula C19H22ClN3O B13371632 4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

Cat. No.: B13371632
M. Wt: 343.8 g/mol
InChI Key: QNPWURAUHYEBFS-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide typically involves the reaction of 3-chlorophenylpiperazine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(4-methylbenzyl)-1-piperazinecarboxamide
  • 4-(3-chlorophenyl)-N-(2-methylbenzyl)-1-piperazinecarboxamide
  • 4-(3-chlorophenyl)-N-(3-methylbenzyl)-1-piperazinecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring and the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[(3-methylphenyl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN3O/c1-15-4-2-5-16(12-15)14-21-19(24)23-10-8-22(9-11-23)18-7-3-6-17(20)13-18/h2-7,12-13H,8-11,14H2,1H3,(H,21,24)

InChI Key

QNPWURAUHYEBFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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